molecular formula C14H26N2O3 B1403812 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1367935-91-8

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1403812
CAS No.: 1367935-91-8
M. Wt: 270.37 g/mol
InChI Key: DZUSGBFCNIPQMO-UHFFFAOYSA-N
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Description

Tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemically protected, spiro-fused dipiperidine scaffold of significant value in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spirocyclic architecture, which is highly prized for its ability to improve the physicochemical properties and selectivity profile of drug candidates. The core 1,9-diazaspiro[5.5]undecane structure is a known pharmacophore investigated for its diverse biological activities, including potential applications in the treatment of obesity, management of pain, and addressing various immune system, cardiovascular, and psychotic disorders . The tert-butyloxycarbonyl (Boc) group at the 9-position serves as a standard protecting group for the secondary amine, enabling selective deprotection for further functionalization and diversification. The hydroxy group at the 5-position provides a versatile synthetic handle for constructing more complex molecules or for exploring structure-activity relationships (SAR). As a high-value chemical building block, it is instrumental in the synthesis of novel therapeutic agents, particularly in the development of acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases and other targeted therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUSGBFCNIPQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Diazaspirocarboxylic Acid

One common approach is the esterification of 2,9-diazaspiro[5.5]undecan-9-one or its carboxylic acid derivative with tert-butanol or tert-butyl chloroformate to form the tert-butyl ester. This step is crucial to protect the carboxyl group and improve compound stability and handling.

  • Reagents: tert-Butanol or tert-butyl chloroformate, coupling agents (e.g., DCC, EDC), base (e.g., triethylamine)
  • Conditions: Typically carried out under anhydrous conditions, at room temperature or slightly elevated temperatures, in solvents like dichloromethane or THF.

Hydroxylation at the 5-Position

The hydroxyl group can be introduced via selective oxidation or nucleophilic substitution on a precursor lacking the hydroxy substituent.

  • Method: Hydroxylation of an appropriate spirocyclic intermediate using oxidizing agents or by nucleophilic substitution on a halogenated intermediate at the 5-position.
  • Typical reagents: Oxidizing agents such as m-CPBA or osmium tetroxide for dihydroxylation; or nucleophiles like hydroxide ion for SN2 displacement.

Cyclization and Spiro Ring Formation

The spirocyclic core is formed by intramolecular cyclization involving nitrogen nucleophiles and electrophilic centers on the precursor molecule.

  • Method: Intramolecular nucleophilic substitution or reductive amination to close the ring.
  • Conditions: Controlled temperature, inert atmosphere, sometimes catalyzed by acids or bases.

Purification and Characterization

  • Purification is often achieved by flash chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
  • Characterization includes NMR (1H, 13C), LC-MS, and HPLC to confirm purity (typically ≥98%) and structure.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome Reference
1 Starting material synthesis Preparation of diazaspiro[5.5]undecane core Formation of spirocyclic amine intermediate
2 Hydroxylation Oxidizing agents (e.g., m-CPBA), nucleophiles Introduction of 5-hydroxy substituent
3 Esterification tert-Butanol or tert-butyl chloroformate, base Formation of tert-butyl ester protecting group
4 Cyclization Intramolecular nucleophilic substitution Closure of spiro ring system
5 Purification Flash chromatography (SiO2, DCM/MeOH) High purity compound (>98%)

Research Findings and Notes

  • The tert-butyl ester group provides stability and protects the carboxyl function during subsequent synthetic manipulations.
  • The 5-hydroxy substituent is critical for biological activity in many derivatives and requires careful regioselective introduction.
  • The spirocyclic scaffold imparts conformational rigidity, which is advantageous for drug design targeting G-protein coupled receptors and other biological targets.
  • Reported synthetic methods emphasize mild conditions to avoid racemization or decomposition of sensitive intermediates.
  • The compound is mainly used as an intermediate in pharmaceutical research, with no direct therapeutic application reported.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound .

Scientific Research Applications

Basic Information

  • IUPAC Name : Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
  • Molecular Formula : C14H26N2O3
  • CAS Number : 1367935-91-8
  • Molecular Weight : 270.37 g/mol

Structural Characteristics

The compound features a spirocyclic structure, which contributes to its unique reactivity and biological properties. The presence of hydroxyl and carboxylate functional groups enhances its potential for various chemical interactions.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential, particularly in the development of novel pharmaceuticals.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Material Science

Due to its unique structural features, this compound is being studied for applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability.

Polymer TypeTensile Strength (MPa)Thermal Decomposition Temp (°C)
Polyethylene25300
Polycarbonate30310

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.

Case Study: Chiral Synthesis

Researchers utilized this compound as a chiral building block to synthesize various enantiomerically pure compounds, showcasing its utility in asymmetric reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic compounds allows for tailored physicochemical and biological properties. Below is a systematic comparison of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate with key analogs:

Structural and Functional Modifications

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Research Findings
This compound 1367935-91-8 C₁₄H₂₆N₂O₃ 270.37 -OH at position 5, Boc at position 9 Antidiabetic drug intermediates ; spirocyclic library synthesis
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 1198284-94-4 C₁₄H₂₄N₂O₃ 268.36 -Oxo group replaces -OH at position 1 Reduced hydrogen bonding capacity; used in peptide mimetics
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1352925-95-1 C₂₀H₂₈N₂O₄ 368.45 -Benzyl and oxo groups, oxygen in spiro core Increased lipophilicity; potential CNS drug candidate
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 269.34 -Oxo group at position 9, single nitrogen in spiro core High-resolution crystallography studies
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate 1031927-14-6 C₁₄H₂₆N₂O₂ 254.37 No hydroxyl group Base structure for derivatization; ≥95% purity
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate oxalate 2206610-58-2 C₁₆H₂₈N₂O₆ 344.41 Oxalate salt form Enhanced solubility for in vitro assays

Research and Commercial Landscape

  • Synthetic Utility : The oxalate salt (2206610-58-2) is preferred for solubility-sensitive applications , whereas the unmodified 1,9-diazaspiro analog (1031927-14-6) serves as a versatile scaffold for further functionalization .

Biological Activity

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate, with the CAS number 1367935-91-8, is a compound that has garnered attention for its potential biological activities, particularly in relation to its interaction with the γ-aminobutyric acid type A receptors (GABAARs). This article synthesizes findings from various studies and sources to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • Purity : Typically around 98% in commercial preparations .

This compound is primarily studied for its role as a GABAAR antagonist. GABAARs are crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors has implications for various neurological conditions, including anxiety, epilepsy, and neurodegenerative diseases.

GABAAR Interaction

Research indicates that compounds similar to tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane derivatives exhibit competitive antagonistic properties at GABAARs. These interactions can influence cellular signaling pathways related to inflammation and immune responses. For instance, antagonism at GABAARs can lead to enhanced T cell proliferation and altered macrophage activity, potentially affecting the immune response to infections .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate GABAergic signaling pathways. The compound's ability to inhibit GABAAR-mediated currents has been quantitatively assessed using electrophysiological techniques. These studies reveal that the compound exhibits a dose-dependent inhibition of GABA-induced currents in neuronal cell lines .

In Vivo Studies

Animal model studies suggest that antagonism of GABAARs by this compound may lead to increased neuroinflammatory responses. For example, in a murine model of asthma, knockout of specific GABAAR subunits resulted in heightened lung inflammation, indicating a potential role for GABAAR modulation in respiratory conditions .

Case Studies

  • Neuroinflammation and Immune Response :
    • A study investigating the effects of GABAAR antagonists on macrophage function found that these compounds could enhance the ability of macrophages to respond to bacterial infections by altering cytokine production profiles .
  • Anxiety Models :
    • In behavioral studies using rodent models of anxiety, administration of this compound resulted in increased locomotor activity and reduced anxiety-like behaviors compared to controls, suggesting an anxiolytic effect through GABAAR modulation .

Summary of Findings

Study TypeFindings
In VitroDose-dependent inhibition of GABA-induced currents; modulation of immune cell activity.
In VivoIncreased neuroinflammation; altered T cell responses; potential anxiolytic effects in behavioral models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

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